3-Amino-1-cyclobutylbutan-2-ol
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Overview
Description
3-Amino-1-cyclobutylbutan-2-ol is an organic compound characterized by a cyclobutyl ring attached to a butanol backbone with an amino group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-cyclobutylbutan-2-ol can be achieved through several synthetic routes. One common method involves the cyclization of acyl ketene dithioacetals, which leads to the formation of cyclobutyl-containing compounds . The reaction conditions typically include the use of a base and a suitable solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-cyclobutylbutan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include cyclobutyl ketones, cyclobutyl alcohols, and substituted cyclobutyl derivatives. These products are of interest for further chemical modifications and applications.
Scientific Research Applications
3-Amino-1-cyclobutylbutan-2-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-cyclobutylbutan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Amino-1-cyclobutylbutan-2-ol include other cyclobutyl-containing molecules and amino alcohols. Examples include cyclobutylamine and cyclobutanol derivatives.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of both an amino group and a cyclobutyl ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H17NO |
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Molecular Weight |
143.23 g/mol |
IUPAC Name |
3-amino-1-cyclobutylbutan-2-ol |
InChI |
InChI=1S/C8H17NO/c1-6(9)8(10)5-7-3-2-4-7/h6-8,10H,2-5,9H2,1H3 |
InChI Key |
VRCNSERGLNEVFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CC1CCC1)O)N |
Origin of Product |
United States |
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